molecular formula C20H19N5O2 B11682598 7-benzyl-8-(benzylamino)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one

7-benzyl-8-(benzylamino)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B11682598
M. Wt: 361.4 g/mol
InChI Key: WZMNREPKOIIFRH-UHFFFAOYSA-N
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Description

7-BENZYL-8-(BENZYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a purine derivative with a complex structure that includes benzyl and benzylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-8-(BENZYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the reaction of theophylline with benzyl chloride, potassium carbonate, and potassium iodide in dimethylformamide (DMF) to produce an intermediate compound. This intermediate is then further reacted to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-8-(BENZYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the purine ring.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like DMF or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

7-BENZYL-8-(BENZYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-BENZYL-8-(BENZYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .

Comparison with Similar Compounds

Similar Compounds

  • 7-BENZYL-8-(BENZYLAMINO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 8-(BENZYLAMINO)-1,3-DIMETHYL-7-(4-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 8-(BENZYLAMINO)-1,3-DIMETHYL-7-(2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

7-BENZYL-8-(BENZYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

7-benzyl-8-(benzylamino)-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H19N5O2/c1-24-17-16(18(26)23-20(24)27)25(13-15-10-6-3-7-11-15)19(22-17)21-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,21,22)(H,23,26,27)

InChI Key

WZMNREPKOIIFRH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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